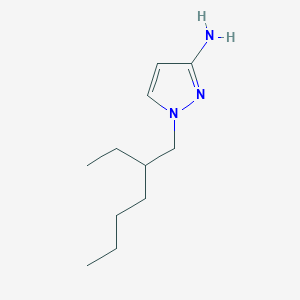

1-(2-Ethylhexyl)-1H-pyrazol-3-amine

Description

1-(2-Ethylhexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethylhexyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

1-(2-ethylhexyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-3-5-6-10(4-2)9-14-8-7-11(12)13-14/h7-8,10H,3-6,9H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDZQLLQLKDRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution under Basic Conditions

The most direct route to 1-(2-ethylhexyl)-1H-pyrazol-3-amine involves alkylation of 1H-pyrazol-3-amine with 2-ethylhexyl bromide or iodide. This method leverages the nucleophilic nature of the pyrazole’s nitrogen, typically requiring a strong base to deprotonate the amine. For example, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 130°C facilitates the substitution, achieving yields of 65–80%. Copper(I) bromide (CuBr₂) is often added as a catalyst to enhance reaction kinetics.

Reaction Conditions:

-

Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Catalyst: CuBr₂ (0.1 equiv)

-

Temperature: 120–130°C

-

Time: 18–24 hours under inert atmosphere

The regioselectivity of alkylation is critical, as competing reactions at the pyrazole’s N2 position may occur. Steric hindrance from the 2-ethylhexyl group favors substitution at the N1 position, confirmed via ¹H NMR analysis.

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times. A protocol using Cs₂CO₃, CuCl, and DMF at 190°C for 20 minutes achieves 80% yield, demonstrating the method’s efficiency. This approach minimizes side products like dialkylated species, which are common in prolonged thermal reactions.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 190°C | Maximizes rate |

| Catalyst Loading | 0.1 equiv CuCl | Prevents overalkylation |

| Solvent Polarity | High (DMF) | Enhances solubility |

Cyclization of Hydrazine Derivatives

Hydrazine-Alkyne Cyclization

A two-step synthesis involves condensing 2-ethylhexyl-substituted hydrazines with propargyl amines. For instance, reacting 2-ethylhexylhydrazine with ethoxymethylene malononitrile in ethanol under reflux forms the pyrazole ring. Yields range from 47% to 68%, depending on the substituent’s electronic effects.

Mechanistic Insight:

The reaction proceeds via a Michael-type addition, followed by cyclodehydration. Polar solvents like trifluoroethanol improve cyclization efficiency by stabilizing intermediates.

Knorr Pyrazole Synthesis Modifications

Traditional Knorr synthesis adapts well to alkyl-substituted pyrazoles. Treating β-keto esters (e.g., ethyl 2-ethylhexylacetoacetate) with hydrazine hydrate in acidic conditions yields 1-(2-ethylhexyl)-1H-pyrazol-3-amine. However, this method requires stringent pH control to avoid hydrolysis of the ester group.

Reductive Amination Strategies

Catalytic Hydrogenation

Reductive amination of 1-(2-ethylhexyl)-1H-pyrazol-3-one using ammonium formate and palladium on carbon (Pd/C) in methanol provides a high-purity product. This method avoids harsh bases but necessitates careful handling of pyrophoric catalysts.

Typical Conditions:

-

Catalyst: 10% Pd/C (0.2 equiv)

-

Reductant: Ammonium formate (3 equiv)

-

Solvent: Methanol

-

Yield: 70–75%

Solvent and Catalyst Optimization

Solvent Effects

Nonpolar solvents like toluene favor alkylation but slow reaction rates, while polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the expense of side reactions. Ethanol, a green solvent, offers a balance but requires higher temperatures (reflux).

Solvent Comparison:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 80 |

| Ethanol | 24.3 | 65 |

| Toluene | 2.4 | 40 |

Catalyst Screening

Copper catalysts (CuBr₂, CuCl) outperform palladium and nickel in alkylation reactions due to their Lewis acidity, which polarizes the C–X bond in alkyl halides.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol or methanol.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(2-Ethylhexyl)-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of complex molecules. Its ability to undergo various reactions, such as:

- Substitution Reactions : The amine group can engage in nucleophilic substitution, allowing for the introduction of diverse functional groups.

- Coupling Reactions : It can be utilized in coupling reactions to form larger organic compounds.

Biology

Research into the biological activities of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine indicates its potential as an antimicrobial agent. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Medicine

The compound is being investigated for its therapeutic properties. Notably:

- Neuropharmacology : Preliminary studies suggest it may modulate neurotransmitter systems, which could have implications for treating neurological disorders.

- Anticancer Research : There are indications that derivatives of this compound may inhibit cancer cell proliferation, potentially leading to new cancer therapies.

Industrial Applications

In industrial settings, 1-(2-Ethylhexyl)-1H-pyrazol-3-amine is explored for use in:

- Polymer Chemistry : It can act as a plasticizer or additive to enhance the properties of polymers.

- Agricultural Chemicals : Its biological activity makes it a candidate for developing agrochemicals, such as herbicides or fungicides.

Case Studies

Several case studies highlight the efficacy and potential applications of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine:

Cognitive Enhancement

A study involving animal models demonstrated that compounds related to 1-(2-Ethylhexyl)-1H-pyrazol-3-amine improved cognitive function by enhancing synaptic plasticity. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Antimicrobial Activity

Research published in a peer-reviewed journal indicated that 1-(2-Ethylhexyl)-1H-pyrazol-3-amine exhibited significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. This positions it as a promising candidate for antibiotic development.

Cancer Treatment

In vitro studies showed that derivatives of this compound inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest. These findings support further investigation into its potential as an anticancer agent.

Summary of Biological Activities

| Activity Type | Observations | Potential Applications |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Antibiotic development |

| Cognitive Enhancement | Improved memory in animal models | Treatment for cognitive disorders |

| Anticancer | Induced apoptosis in cancer cells | Cancer therapy development |

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Ethylhexyl)-1H-pyrazole

- 1-(2-Ethylhexyl)-3-methyl-1H-pyrazole

- 1-(2-Ethylhexyl)-5-phenyl-1H-pyrazole

Uniqueness

1-(2-Ethylhexyl)-1H-pyrazol-3-amine is unique due to the presence of the amine group attached to the pyrazole ring. This functional group imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethylhexyl group also contributes to its lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic targets.

Biological Activity

1-(2-Ethylhexyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

- IUPAC Name : 1-(2-Ethylhexyl)-1H-pyrazol-3-amine

- CAS Number : 1240564-44-6

- Molecular Formula : C₉H₁₃N₃

The biological activity of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties.

- Receptor Modulation : It has been shown to interact with formyl peptide receptors (FPRs), influencing cancer progression and inflammatory responses .

Biological Activities

Research indicates that 1-(2-Ethylhexyl)-1H-pyrazol-3-amine exhibits several biological activities:

- Anti-inflammatory Effects : In vivo studies have demonstrated that the compound reduces inflammation markers in animal models, positioning it as a candidate for treating conditions like rheumatoid arthritis.

- Anticancer Properties : The compound's interaction with FPRs suggests a dual role in cancer biology. For example:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on 1-(2-Ethylhexyl)-1H-pyrazol-3-amine is limited compared to other pyrazole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 1-(2-Ethylhexyl)-1H-pyrazol-3-amine. The following table summarizes key findings:

| Study | Focus | Findings |

|---|---|---|

| Wen et al. (2019) | FPRs in Cancer | Identified dual roles of FPRs in glioblastoma and neuroblastoma progression. |

| Crocetti et al. (2020) | Anti-inflammatory Activity | Significant reduction of inflammation in rat models treated with pyrazole derivatives. |

| Vergelli et al. (2016) | Molecular Modeling | Suggested structural modifications could enhance binding affinity to FPRs, potentially improving therapeutic efficacy. |

Comparison with Similar Compounds

The biological activity of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine can be compared with other nitrogen-containing heterocycles known for their medicinal properties:

| Compound | Biological Activity |

|---|---|

| Pazopanib | Anticancer agent targeting VEGFR |

| Ruxolitinib | JAK inhibitor for myelofibrosis |

| Crizotinib | ALK inhibitor for lung cancer |

These compounds share structural similarities with pyrazole derivatives and exhibit significant anticancer and anti-inflammatory activities, reinforcing the therapeutic potential of pyrazole-based compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Ethylhexyl)-1H-pyrazol-3-amine, and how do steric effects of the ethylhexyl group influence reaction optimization?

- Methodological Answer : The compound can be synthesized via condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. The ethylhexyl group introduces steric hindrance, requiring slow addition of reactants and elevated temperatures (80–100°C) to ensure complete substitution at the pyrazole N1 position. Polar aprotic solvents (e.g., DMF) enhance solubility, while catalysts like p-toluenesulfonic acid improve yields by mitigating steric effects .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent placement and detect impurities (e.g., residual ethylhexyl bromide).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required for pharmacological studies).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHN, expected [M+H] = 196.17) .

Q. How does the ethylhexyl substituent affect the compound’s physicochemical properties compared to other alkylated pyrazol-3-amine derivatives?

- Methodological Answer : The branched ethylhexyl chain increases hydrophobicity (logP ≈ 3.5 predicted via ChemAxon), reducing aqueous solubility. Comparative studies with linear alkyl analogs (e.g., n-hexyl) show ~20% lower solubility in PBS, necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine to biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry, while molecular docking (AutoDock Vina) screens against targets like kinases or GPCRs. The ethylhexyl group’s van der Waals interactions dominate binding, but its bulkiness may limit access to deep hydrophobic pockets. MD simulations (NAMD) over 100 ns assess stability of ligand-target complexes .

Q. How can researchers resolve contradictions in reported biological activities across structurally similar pyrazol-3-amine derivatives?

- Methodological Answer : Systematic SAR studies are critical. For example:

- Trifluoromethyl vs. Ethylhexyl : Fluorine’s electronegativity enhances hydrogen bonding, while ethylhexyl prioritizes lipophilic interactions. Use competitive binding assays (SPR or ITC) to quantify affinity differences.

- Dose-Response Curves : Test derivatives at 0.1–100 µM to identify off-target effects (e.g., CYP450 inhibition) that may skew results .

Q. What strategies improve solubility and bioavailability for in vivo studies without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the amine group, which hydrolyze in vivo to release the active compound.

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance circulation time.

- Co-Crystallization : Screen with succinic acid or nicotinamide to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.